molecular formula C24H17F3N4O3 B2616319 (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 556009-47-3

(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2616319
CAS No.: 556009-47-3
M. Wt: 466.42
InChI Key: RIJWKJFYGVAVSF-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process:

    Formation of the Nitroaniline Intermediate: The initial step involves the nitration of aniline to form 4-nitroaniline.

    Methylation: The nitroaniline intermediate is then methylated to produce 4-(N-methylanilino)-3-nitrophenyl.

    Coupling Reaction: The methylated intermediate undergoes a coupling reaction with 3-(trifluoromethyl)benzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-phenylprop-2-enamide: Lacks the trifluoromethyl group.

    (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide: Has the trifluoromethyl group at a different position.

Uniqueness

The presence of the trifluoromethyl group in (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide enhances its chemical stability and biological activity, making it a unique compound with distinct properties compared to its analogs.

Properties

IUPAC Name

(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4O3/c1-30(20-8-3-2-4-9-20)21-11-10-16(13-22(21)31(33)34)12-17(15-28)23(32)29-19-7-5-6-18(14-19)24(25,26)27/h2-14H,1H3,(H,29,32)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJWKJFYGVAVSF-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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